3-Iodo-4'-methyl-biphenyl
Description
Historical Context and Significance of Biphenyl (B1667301) Scaffolds in Advanced Synthesis
The biphenyl structure is a fundamental motif in organic chemistry. nih.gov Historically, the synthesis of biphenyls was advanced by reactions such as the Ullmann reaction, first reported in 1901, which involves the copper-mediated coupling of aryl halides. magtech.com.cnnumberanalytics.comwikipedia.org Another classic method is the Gomberg-Bachmann reaction, which utilizes the coupling of a diazonium salt with an arene. wikipedia.orgslideshare.netchemeurope.com These early methods, though groundbreaking, often required harsh reaction conditions. magtech.com.cnmycollegevcampus.com The advent of modern cross-coupling reactions, particularly palladium-catalyzed methods like the Suzuki-Miyaura reaction, has revolutionized the synthesis of substituted biphenyls, offering milder conditions and greater functional group tolerance. arabjchem.orgchemeurope.com
The significance of biphenyl scaffolds lies in their prevalence in a variety of important molecules, including pharmaceuticals, agrochemicals, and liquid crystals. nih.govnumberanalytics.comwikipedia.org The ability to introduce substituents at specific positions on the biphenyl rings allows for the fine-tuning of the molecule's properties for specific applications. arabjchem.org
Structural Classification and Nomenclature of Substituted Biphenyl Derivatives
Substituted biphenyls are classified based on the nature and position of the substituents on the two phenyl rings. The nomenclature follows IUPAC guidelines, where the phenyl rings are numbered from 1 to 6 and 1' to 6', starting from the carbon atoms of the inter-ring bond. youtube.com The positions of the substituents are indicated by these numbers. For instance, in 3-Iodo-4'-methyl-biphenyl, the iodine atom is at the 3-position of one phenyl ring, and the methyl group is at the 4'-position of the other. chemicalbook.com
The planarity of the biphenyl system is influenced by the substituents at the ortho positions (2, 6, 2', and 6'). cdnsciencepub.com Bulky groups at these positions can restrict rotation around the C-C single bond, leading to atropisomerism, a form of stereoisomerism. nih.gov
Overview of Academic Research Trajectories for this compound and Analogues
Research involving this compound and its analogues primarily focuses on their utility as building blocks in organic synthesis. The presence of an iodine atom makes the compound an excellent substrate for various cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the 3-position. cymitquimica.com The methyl group at the 4'-position can also influence the electronic and physical properties of the resulting molecules. cymitquimica.com
Studies often explore the synthesis of more complex biphenyl derivatives with potential applications in materials science and medicinal chemistry. For example, the synthesis of biphenyl carboxylic acids and biphenyl chalcones has been investigated for their potential anticancer and other biological activities. ajgreenchem.comrsc.org The reactivity of the iodo-substituted ring is a key area of investigation, with researchers exploring its participation in reactions to form new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C13H11I |
| Molecular Weight | 294.13 g/mol |
| CAS Number | 177490-84-5, 1890112-82-9 |
Data sourced from multiple references. chemicalbook.comaksci.comaobchem.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
177490-84-5 |
|---|---|
Molecular Formula |
C13H11I |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
1-iodo-3-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H11I/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,1H3 |
InChI Key |
TWYVUNBZOLMXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 3 Iodo 4 Methyl Biphenyl and Biphenyl Derivatives
Detailed Reaction Mechanisms of Catalytic Cross-Couplings
Catalytic cross-coupling reactions are fundamental in the synthesis of biphenyl (B1667301) derivatives, including those starting from 3-iodo-4'-methyl-biphenyl. The most common mechanisms, primarily involving palladium catalysts, are the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions generally proceed through a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.orgrsc.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. wikipedia.org In the context of this compound, the reaction would involve its coupling with a suitable boronic acid or boronic ester. The generally accepted catalytic cycle is as follows libretexts.orgchemrxiv.org:
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide, this compound, to a palladium(0) complex (often Pd(PPh₃)₄ or generated in situ). chemrxiv.orgnih.gov This step involves the insertion of the palladium into the carbon-iodine bond, forming a Pd(II) species. libretexts.org The reactivity of the organohalide in this step follows the order I > OTf > Br > Cl, making aryl iodides like this compound highly reactive substrates. libretexts.org Mechanistic studies suggest that for aryl iodides, the initial irreversible step is the binding of the iodoarene to a monoligated palladium complex, Pd(PPh₃). chemrxiv.org This initial complex then undergoes oxidative addition. While the oxidative addition initially forms a cis-palladium complex, it rapidly isomerizes to the more stable trans-complex. wikipedia.org
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. wikipedia.org The presence of a base is crucial, as it activates the organoborane to form a more nucleophilic "ate" complex. wikipedia.orgrsc.org The exact mechanism of transmetalation is still a subject of investigation, but it is believed to proceed through an intermediate containing a Pd-O-B linkage. chemrxiv.orgresearchgate.net Recent studies have identified various palladium-oxygen-boron linked species as pre-transmetalation intermediates. libretexts.org
Reductive Elimination: This is the final step where the two organic groups on the palladium(II) complex couple and are eliminated as the biphenyl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgacs.org The reductive elimination step is often concerted and leads to the formation of the new C-C bond. rsc.org
A simplified representation of the Suzuki-Miyaura coupling of this compound is shown below:
| Step | Description | Reactants | Intermediate | Products |
| Oxidative Addition | Insertion of Pd(0) into the C-I bond. | This compound, Pd(0)L₂ | Aryl-Pd(II)-I complex | - |
| Transmetalation | Transfer of the aryl group from the boronic acid to the Pd(II) complex. | Aryl-Pd(II)-I complex, Aryl'-B(OH)₂, Base | Diaryl-Pd(II) complex | - |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Diaryl-Pd(II) complex | - | Substituted biphenyl, Pd(0)L₂ |
Heck Reaction:
The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene. byjus.comwikipedia.org For this compound, this would involve its reaction with an alkene in the presence of a palladium catalyst and a base. byjus.com The mechanism involves byjus.comorganic-chemistry.org:
Oxidative Addition: Similar to the Suzuki coupling, the palladium(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound. byjus.com
Migratory Insertion (Syn-addition): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. This insertion is typically a syn-addition. byjus.com
Beta-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and the substituted alkene product. byjus.com
Reductive Elimination: The base regenerates the palladium(0) catalyst by reacting with the palladium-hydride species. byjus.com
Sonogashira Coupling:
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes. numberanalytics.com The mechanism involves two interconnected catalytic cycles libretexts.orgnumberanalytics.com:
Palladium Cycle: This cycle is similar to the other cross-coupling reactions, starting with the oxidative addition of this compound to the Pd(0) catalyst. libretexts.org
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. nih.gov This copper acetylide then undergoes transmetalation with the palladium(II) complex from the palladium cycle. libretexts.org
Following transmetalation, reductive elimination from the palladium center yields the aryl-alkyne product and regenerates the Pd(0) catalyst. libretexts.org Copper-free Sonogashira variations also exist, where the alkyne is believed to coordinate directly to the palladium complex before deprotonation and subsequent steps. wikipedia.orglibretexts.org
Radical Pathways in Biphenyl Formation and Rearrangements
While many biphenyl syntheses are dominated by organometallic catalytic cycles, radical pathways can also play a significant role, particularly under specific reaction conditions or with certain reagents.
Some cross-coupling reactions, especially those involving alkyl halides, can proceed through radical mechanisms. basicmedicalkey.com These reactions may be initiated by single-electron transfer (SET) processes. For instance, palladium(I) dimers have been implicated as catalysts in some cross-coupling reactions, which can involve radical intermediates. basicmedicalkey.com
In the context of biphenyl formation, palladium-catalyzed reactions involving 2-iodobiphenyls can proceed through the formation of a five-membered palladacycle intermediate. researchgate.net This intermediate is formed via intramolecular C-H activation. Subsequent reactions of this palladacycle, for example with alkenyl bromides, can lead to the formation of fluorene (B118485) derivatives. The mechanism involves oxidative addition, intramolecular migratory insertion, C-H functionalization to form the palladacycle, another oxidative addition with the second halide, and finally reductive elimination. researchgate.net In some cases, intramolecular Heck-type reactions can follow the initial coupling. rsc.org
Electrophilic and Nucleophilic Substitution Mechanisms on Biphenyl Scaffolds
The functionalization of pre-formed biphenyl scaffolds like this compound can be achieved through electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution:
The biphenyl system is generally more reactive towards electrophilic substitution than benzene. The position of substitution is directed by the existing substituents. In this compound, the methyl group is an activating, ortho-, para-directing group, while the iodo group is a deactivating, ortho-, para-directing group. The outcome of an electrophilic substitution will depend on the interplay of these electronic and steric effects.
Nucleophilic Aromatic Substitution (SNAAr):
Nucleophilic aromatic substitution is less common for simple aryl halides unless activated by strong electron-withdrawing groups ortho or para to the leaving group. Given the electron-donating nature of the methyl group in this compound, classical SₙAr is unlikely. However, transition-metal-catalyzed nucleophilic substitutions, such as the Buchwald-Hartwig amination, provide a powerful method for forming carbon-heteroatom bonds on biphenyl scaffolds.
Kinetic and Thermodynamic Considerations in Reaction Control
The outcome and efficiency of catalytic cross-coupling reactions are governed by the kinetics and thermodynamics of each elementary step in the catalytic cycle.
In Suzuki-Miyaura couplings, the oxidative addition is often the rate-determining step. libretexts.org However, for highly reactive aryl iodides like this compound, transmetalation can become the turnover-limiting step, especially at lower temperatures. acs.org The choice of solvent and the presence of excess phosphine (B1218219) ligands can significantly impact the rate of transmetalation. acs.org
The reductive elimination step is typically fast and irreversible. acs.org The stability of the diorganopalladium(II) intermediate influences the ease of this step. Electron-poor diphosphine ligands have been shown to accelerate the reductive elimination of biphenyl from platinum(II) complexes, suggesting that ligand electronics play a crucial role. acs.org
In rhodium-promoted direct arylation, the kinetics of C-C reductive elimination are influenced by the bond dissociation energy of the bond being formed. For instance, the formation of a C(sp³)–C(sp²) bond can be faster than a C(sp²)–C(sp²) bond. acs.org
Influence of Iodine and Methyl Substituents on Reaction Pathways and Selectivity
The iodo and methyl substituents on the this compound scaffold exert significant influence on its reactivity and the selectivity of its transformations.
Iodine Substituent:
The carbon-iodine bond is the weakest among the carbon-halogen bonds, making this compound a highly reactive substrate for oxidative addition in palladium-catalyzed cross-coupling reactions. libretexts.org This high reactivity allows for milder reaction conditions compared to the corresponding bromides or chlorides. The reactivity order for oxidative addition is generally I > Br > Cl. libretexts.org In some cases, this difference in reactivity can be exploited for selective couplings. For example, it is possible to selectively couple an aryl iodide in the presence of an aryl bromide by controlling the reaction temperature. wikipedia.org
Methyl Substituent:
The 4'-methyl group is an electron-donating group, which can influence the electronic properties of the biphenyl system. In electrophilic aromatic substitution, it acts as an activating group and directs incoming electrophiles to the ortho and para positions of its own ring. In the context of cross-coupling reactions, the electronic effect of the methyl group on the transmetalation and reductive elimination steps is generally considered to be less pronounced than the effect of the halogen in the oxidative addition step. However, its steric bulk could potentially influence the rate of reaction and the conformation of intermediates.
Advanced Spectroscopic Characterization and Elucidation of 3 Iodo 4 Methyl Biphenyl
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for probing the molecular architecture of 3-Iodo-4'-methyl-biphenyl. By detecting the vibrational modes of the molecule's constituent bonds, these methods offer a unique fingerprint of its structure.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. bruker.com The resulting spectrum provides valuable information about the functional groups present in the molecule. bruker.comresearchgate.net In the case of this compound, characteristic absorption bands are expected for the aromatic C-H stretching vibrations, typically in the range of 3100-3000 cm⁻¹, and the C-C stretching vibrations within the biphenyl (B1667301) rings. researchgate.net The presence of the methyl group would be indicated by its characteristic C-H stretching and bending vibrations. The C-I stretching vibration is also a key feature, although it appears at lower frequencies. The FT-IR spectrum serves as a qualitative tool to confirm the presence of these key functional moieties within the molecular structure. The analysis of these spectral features is crucial for the initial identification and characterization of the compound. researchgate.netthermofisher.com
A representative table of expected FT-IR vibrational modes for this compound is provided below, based on typical ranges for similar aromatic compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Methyl C-H Stretch | 2980 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Methyl C-H Bend | 1465 - 1375 |
| C-I Stretch | 600 - 500 |
This table is illustrative and based on general spectroscopic principles. Actual peak positions may vary.
Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of a molecule by measuring the inelastic scattering of monochromatic light. soton.ac.uk This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the FT-IR spectrum. soton.ac.ukamericanpharmaceuticalreview.com For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-C inter-ring stretching vibration, which is a characteristic feature of biphenyl systems. acs.org The symmetric vibrations of the methyl group and the C-I bond would also be observable. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net
A table of expected FT-Raman active modes for this compound is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Methyl C-H Stretch | 2980 - 2850 |
| Aromatic Ring Breathing | 1000 - 800 |
| C-C Inter-ring Stretch | ~1285 |
| C-I Stretch | 600 - 500 |
This table is illustrative and based on general spectroscopic principles. Actual peak positions may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for providing detailed information about the atomic-level structure of a molecule in solution. tubitak.gov.tr By probing the magnetic properties of atomic nuclei, NMR allows for the mapping of the chemical environments of individual protons and carbons, as well as their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of each proton in a molecule. The chemical shift (δ) of a proton signal is influenced by the electron density around it. pdx.edu For this compound, distinct signals are expected for the aromatic protons and the methyl protons. The aromatic protons on the two different phenyl rings will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The protons on the iodinated ring will have different chemical shifts compared to those on the methyl-substituted ring. The methyl protons will typically appear as a singlet in the upfield region of the spectrum. The integration of the signals provides the relative number of protons in each environment.
A table of predicted ¹H NMR chemical shifts for this compound is provided below.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (Iodinated Ring) | 7.0 - 8.0 | Multiplet |
| Aromatic Protons (Methylated Ring) | 7.0 - 7.5 | Multiplet |
| Methyl Protons (-CH₃) | 2.3 - 2.5 | Singlet |
This table is illustrative and based on general spectroscopic principles. Actual chemical shifts and multiplicities can be influenced by the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. nih.govhmdb.ca Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., aromatic, aliphatic, substituted). The carbon atom attached to the iodine (ipso-carbon) is expected to show a significant upfield shift due to the "heavy-atom effect". nih.gov The quaternary carbons (those not bonded to any protons) will also have characteristic chemical shifts.
A table of predicted ¹³C NMR chemical shifts for this compound is presented below.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C-I (ipso-carbon) | ~90 - 100 |
| Aromatic C-H | 120 - 140 |
| Aromatic C (quaternary) | 135 - 145 |
| Methyl C (-CH₃) | ~21 |
This table is illustrative and based on general spectroscopic principles. Actual chemical shifts can be influenced by the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. youtube.com For this compound, COSY would show correlations between adjacent aromatic protons on the same ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comacs.orgcolumbia.edu This is invaluable for assigning the ¹³C NMR signals based on the more easily interpreted ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.eduresearchgate.net This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the two phenyl rings and the substituents. For instance, HMBC can show a correlation between the methyl protons and the carbons of the adjacent phenyl ring.
These advanced 2D NMR techniques, used in conjunction, allow for the unambiguous assignment of all proton and carbon signals and provide a definitive elucidation of the molecular structure of this compound.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing the fragmentation pattern of its molecular ion. For this compound, MS provides definitive evidence for its elemental composition and the connectivity of its constituent parts.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places). The molecular formula of this compound is C₁₃H₁₁I. The theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹²⁷I).
The precise mass measurement provided by HRMS allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. For instance, while a low-resolution instrument might identify a signal at m/z 294, HRMS can confirm the value to be 294.0011, which is characteristic for the C₁₃H₁₁I formula, thereby ruling out other isobaric possibilities. This level of precision is fundamental in structural elucidation and purity assessment. HRMS analysis of related iodo-aromatic compounds has demonstrated its utility in confirming their elemental compositions. beilstein-journals.orgscienceopen.com
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Ion | Theoretical m/z (Calculated) |
|---|
This table is generated based on the known atomic masses of the constituent isotopes.
Fragmentation Pattern Analysis for Structural Connectivity
In mass spectrometry, following ionization, the molecular ion ([M]⁺˙) can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that is invaluable for determining the structure of the compound. The fragmentation of this compound is primarily dictated by the weakest bonds and the stability of the resulting fragments. libretexts.orgchemguide.co.uk
The Carbon-Iodine (C-I) bond is the weakest covalent bond in the molecule and its cleavage is a dominant fragmentation pathway. docbrown.info Key expected fragments are detailed below:
Molecular Ion ([M]⁺˙): The peak corresponding to the intact molecular ion is expected at an m/z of approximately 294. This peak confirms the molecular weight of the compound.
Loss of Iodine ([M-I]⁺): Cleavage of the C-I bond results in the loss of an iodine radical and the formation of a 4'-methyl-biphenyl cation. This fragment is expected to be highly abundant due to the stability of the resulting carbocation and will produce a strong signal at m/z 167 (294 - 127). This is often the base peak in the spectrum of iodo-aromatic compounds. libretexts.orgdocbrown.info
Iodine Cation ([I]⁺): A peak at m/z 127, corresponding to the iodine cation, may be observed, although it is often of low intensity as the positive charge preferentially remains on the more stable organic fragment. docbrown.info
Further Fragmentation: The [C₁₃H₁₁]⁺ fragment (m/z 167) can undergo further fragmentation. This can include the loss of a hydrogen atom to yield a fragment at m/z 166, or the loss of the methyl group ([C₁₂H₈]⁺) to produce a signal at m/z 152. This pattern is consistent with the fragmentation observed for the parent 4-methylbiphenyl (B165694) structure. nih.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 294 | Molecular Ion | [C₁₃H₁₁I]⁺˙ | Ionization of parent molecule |
| 167 | 4'-Methyl-biphenyl cation | [C₁₃H₁₁]⁺ | Loss of iodine radical (•I) from the molecular ion |
| 165 | Biphenylene cation | [C₁₂H₉]⁺ | Loss of H₂ from the [C₁₂H₁₁]⁺ fragment |
| 152 | Biphenyl cation | [C₁₂H₈]⁺ | Loss of methyl radical (•CH₃) from the [C₁₃H₁₁]⁺ fragment |
This table is based on established fragmentation principles for iodo-aromatic and biphenyl compounds. libretexts.orgdocbrown.infonih.govlibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing compounds with conjugated systems, such as the biphenyl core of this compound.
The UV-Vis spectrum of biphenyls is characterized by strong absorptions arising from π → π* electronic transitions within the aromatic rings. The parent compound, 4-methylbiphenyl, exhibits a strong absorption maximum. nih.gov For this compound, the biphenyl moiety acts as the primary chromophore. The presence of substituents—the electron-donating methyl group (-CH₃) and the iodine atom—modifies the absorption profile. The iodine atom, with its lone pairs of electrons, and the methyl group can act as auxochromes, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted biphenyl. The spectrum is expected to show intense absorption bands characteristic of the extended π-system of the biphenyl structure.
Table 3: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) |
|---|
This table presents expected values based on the known spectroscopic behavior of biphenyl derivatives. nih.gov
Integration of Spectroscopic Data for Comprehensive Structural Assignment and Purity Assessment
A comprehensive and unambiguous structural assignment of this compound requires the integration of data from multiple spectroscopic techniques. While each method provides valuable information, their combined interpretation yields a conclusive result.
The analytical workflow begins with Mass Spectrometry. HRMS confirms the elemental formula (C₁₃H₁₁I), providing the first piece of concrete evidence for the compound's identity. beilstein-journals.org Subsequently, the fragmentation pattern observed in the MS/MS spectrum validates the proposed connectivity. The characteristic loss of an iodine atom (m/z 294 → 167) strongly indicates an iodo-biphenyl structure, and further fragmentation of the m/z 167 ion supports the presence of a methyl-biphenyl core. docbrown.infonih.gov
UV-Vis spectroscopy complements the MS data by confirming the presence of the conjugated biphenyl chromophore through its characteristic π → π* transitions. nih.gov The positions of the absorption maxima can give clues about the substitution pattern.
While MS and UV-Vis are powerful, they are often insufficient on their own to distinguish between isomers, such as this compound and 4-Iodo-4'-methyl-biphenyl. cymitquimica.com Therefore, for a complete and unequivocal structural elucidation, the data must be integrated with Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of each hydrogen and carbon atom, allowing for the definitive assignment of the substituent positions on the biphenyl rings. rsc.orgescholarship.org Finally, the purity of the synthesized compound can be assessed by the absence of extraneous peaks in these various spectra.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Iodo-4'-methylbiphenyl |
| 4-methylbiphenyl |
| 1-Benzyl-4-iodobenzene |
| 5-Benzyl-2-iodo-1,1'-biphenyl |
| 3-bromo-4'-methyl-1,1'-biphenyl |
| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide |
| 3-Iodo-4-methoxy-1,1'-biphenyl |
Theoretical and Computational Chemistry Studies on 3 Iodo 4 Methyl Biphenyl
Quantum Mechanical (QM) Calculations for Electronic and Geometric Structure
Quantum mechanical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties from first principles. acs.org For a molecule such as 3-Iodo-4'-methyl-biphenyl, these calculations can elucidate its three-dimensional shape, the distribution of electrons, and its intrinsic stability.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. science.gov It is particularly effective for optimizing the ground state geometry and calculating the energetic properties of organic compounds. researchgate.net
For this compound, DFT calculations, often using a functional like B3LYP combined with a suitable basis set, would be employed to determine its most stable conformation. science.gov A key structural parameter in biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings, which results from a balance between steric hindrance (favoring a twisted conformation) and π-conjugation (favoring a planar conformation). The presence of the iodine atom and the methyl group influences this angle.
DFT calculations would yield precise values for various geometric and energetic parameters.
Table 1: Geometric and Energetic Parameters Calculable by DFT for this compound
| Parameter Category | Specific Data Points to be Calculated |
| Bond Lengths | C-C (within rings), C-C (inter-ring), C-I, C-H |
| Bond Angles | C-C-C, C-C-I, C-C-H |
| Dihedral Angles | Inter-ring dihedral angle (C-C-C-C) |
| Energetics | Total energy, Enthalpy of formation, Gibbs free energy |
| Electronic Properties | Dipole moment, HOMO-LUMO energy gap |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical electronic parameters. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals obtained from a QM calculation into a more intuitive, localized Lewis structure of chemical bonds and lone pairs. wisc.eduq-chem.com This method provides quantitative insight into bonding interactions, charge distribution, and hyperconjugative effects that contribute to molecular stability. mdpi.com
For this compound, NBO analysis would identify key donor-acceptor interactions. These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with each interaction is calculated using second-order perturbation theory, with higher E(2) values indicating stronger interactions. wisc.edu
Table 2: Potential NBO Donor-Acceptor Interactions in this compound
| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Significance |
| π(C-C) of phenyl ring 1 | σ(C-C) of phenyl ring 2 | π → σ | Inter-ring hyperconjugation, contributes to rotational barrier |
| π(C-C) of phenyl ring 2 | σ(C-I) of phenyl ring 1 | π → σ | Electron delocalization towards the iodo-substituted ring |
| LP(I) (Lone Pair on Iodine) | σ(C-C) of adjacent ring | n → σ | Participation of iodine lone pairs in delocalization |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. These regions are crucial for predicting how the molecule will interact with other chemical species, particularly in non-covalent interactions. researchgate.net
In an MEP map of this compound:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would likely be found around the π-systems of the phenyl rings and associated with the lone pairs of the electronegative iodine atom.
Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack and are typically located around the hydrogen atoms.
σ-hole: A region of positive electrostatic potential, known as a σ-hole, is expected to be present on the iodine atom along the axis of the C-I bond. acs.org This feature is critical for understanding halogen bonding, a specific type of non-covalent interaction.
The MEP map provides a clear, qualitative prediction of the sites for electrostatic interactions and initial chemical reactions. researchgate.net
Average Local Ionization Energy (ALIE) is a descriptor that provides a more refined analysis of a molecule's susceptibility to electrophilic attack. It represents the average energy required to remove an electron from any point on the molecule's surface. researchgate.net
Regions with a lower ALIE value indicate sites that are more easily ionized and, therefore, are the most probable locations for an electrophile to attack. For this compound, the ALIE surface would likely show the lowest energy values above the planes of the two aromatic rings and near the iodine atom, highlighting these as the most reactive sites for electrophiles.
Fukui function analysis is a powerful tool within conceptual DFT used to predict the local reactivity of different atomic sites within a molecule. researchgate.net It quantifies how the electron density at a specific point changes with the addition or removal of an electron. Three types of Fukui functions are typically calculated:
f(r)⁻: for electrophilic attack (where the molecule acts as a nucleophile).
f(r)⁺: for nucleophilic attack (where the molecule acts as an electrophile).
f(r)⁰: for radical attack.
By calculating these indices for each atom in this compound, one could precisely predict which carbon atoms are most susceptible to attack by different classes of reagents, providing a more detailed reactivity map than MEP or ALIE alone. faccts.de
Average Local Ionization Energy (ALIE) for Electrophilic Attack Vulnerability
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior
While QM calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. escholarship.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. aps.org
For this compound, MD simulations would be particularly valuable for exploring its conformational landscape and dynamic flexibility. The primary motion of interest would be the rotation around the single bond connecting the two phenyl rings. Key insights from MD simulations would include:
Conformational Sampling: Identifying the range of dihedral angles the molecule adopts at a given temperature.
Rotational Energy Barrier: Calculating the energy required to rotate from the twisted ground state through a planar or perpendicular transition state.
Solvent Effects: Simulating the molecule in different solvents to understand how the environment affects its conformational preferences and dynamics.
These simulations provide a "movie" of the molecule's behavior, offering crucial information about its flexibility and how it might adapt its shape when interacting with other molecules or surfaces. aps.org
Prediction of Spectroscopic Parameters from First Principles
First principles, or ab initio, quantum chemistry methods are used to predict the spectroscopic properties of molecules based on fundamental physical constants, without reliance on experimental data. Density Functional Theory (DFT) is a particularly prominent computational method for this purpose due to its balance of accuracy and computational cost.
Detailed theoretical studies on related molecules, such as iodo-phenyl derivatives and other organic compounds, demonstrate a standard methodology. researchgate.netresearchgate.net Typically, the molecular geometry of this compound would first be optimized to find its lowest energy conformation. Using a DFT functional, such as the widely used B3LYP, combined with a suitable basis set (e.g., 6-311G(d,p)), allows for the calculation of various parameters. researchgate.net
Vibrational Spectroscopy (FT-IR and FT-Raman) Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The computed harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculation. In studies of similar molecules, a detailed interpretation of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which assigns each calculated frequency to specific bond stretches, bends, or torsions within the molecule. researchgate.net For instance, characteristic vibrations for the C-I bond, C-H stretches in the aromatic rings, and the inter-ring C-C stretch of the biphenyl system can be precisely assigned. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. This allows for a direct comparison between the predicted and experimental NMR spectra, aiding in the assignment of signals to specific nuclei within the this compound structure. researchgate.net
Table 1: Illustrative Example of Predicted vs. Experimental Spectroscopic Data for a Biphenyl Derivative
This table is a representative example of how theoretical and experimental spectroscopic data are typically compared. The values are hypothetical and for illustrative purposes only.
| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |
| FT-IR | |||
| C-H Stretch (Aromatic) | DFT/B3LYP/6-311G(d,p) | 3085 cm⁻¹ | 3080 cm⁻¹ |
| C=C Stretch (Aromatic) | DFT/B3LYP/6-311G(d,p) | 1595 cm⁻¹ | 1590 cm⁻¹ |
| C-I Stretch | DFT/B3LYP/6-311G(d,p) | 540 cm⁻¹ | 535 cm⁻¹ |
| ¹³C NMR | |||
| C-I (Carbon) | GIAO-DFT | 95.2 ppm | 94.8 ppm |
| C-CH₃ (Carbon) | GIAO-DFT | 138.5 ppm | 138.1 ppm |
| ¹H NMR | |||
| Methyl Protons (-CH₃) | GIAO-DFT | 2.41 ppm | 2.38 ppm |
Structure-Reactivity and Structure-Property Relationships from Computational Models
Computational models are essential for understanding the relationship between a molecule's structure and its inherent reactivity and physical properties. For this compound, these models can elucidate the electronic landscape of the molecule.
Frontier Molecular Orbitals (FMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net For substituted biphenyls, the distribution of these orbitals reveals how substituents like iodine and methyl influence the electron density across the two phenyl rings.
Molecular Electrostatic Potential (MEP) The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution. Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), which are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the iodine atom due to its lone pairs and across the π-systems of the rings, highlighting the most reactive sites. researchgate.net
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) QSAR and QSPR studies aim to build mathematical models that correlate a molecule's structural or computed properties with its biological activity or physical properties. In studies of related aromatic amines like 4-aminobiphenyl (B23562) derivatives, properties such as the Hammett constant (a measure of electronic effects of substituents) and hydrophobicity have been correlated with mutagenicity. umich.edu For this compound, calculated parameters like dipole moment, polarizability, and orbital energies could be used as descriptors in a QSAR/QSPR model to predict properties like toxicity, environmental fate, or anticonvulsant activity, as has been explored for other complex biphenyls. umich.eduacs.org
Table 2: Key Computational Parameters for this compound (Illustrative)
This interactive table presents typical parameters derived from computational models to predict the reactivity and properties of a molecule. The values are hypothetical.
| Calculated Parameter | Description | Predicted Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.9 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | 5.3 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 1.5 Debye |
| Polarizability | The ease with which the electron cloud can be distorted by an external electric field. | 25.8 ų |
Structural Analysis and Stereochemical Considerations for 3 Iodo 4 Methyl Biphenyl and Other Biphenyl Derivatives
X-ray Crystallography for Solid-State Molecular Architecture (general to biphenyls)
For biphenyl (B1667301) derivatives, a key structural parameter revealed by crystallography is the inter-ring dihedral angle (or twist angle), which describes the degree of rotation of the two phenyl rings relative to each other. brynmawr.edu In the solid state, unsubstituted biphenyl is not planar; the rings are twisted with a dihedral angle of approximately 42-45°. libretexts.orgcolostate.edu This non-planar conformation is a compromise between the stabilizing π-conjugation that favors planarity and the destabilizing steric repulsion between the ortho-hydrogen atoms (at positions 2, 6, 2', and 6') that favors a twisted structure. libretexts.org The crystal packing forces and intermolecular interactions, such as hydrogen bonds or C-H···π interactions, can also significantly influence the dihedral angle observed in the solid state. uky.edursc.orgnih.gov
Table 1: Dihedral Angles of Selected Biphenyl Derivatives in the Solid State
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| Biphenyl | ~42-45 | libretexts.orgcolostate.edu |
| 4,4'-Dimethylbiphenyl | ~38 | |
| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 30 | uky.edu |
| 3,4,5-Trimethoxy-4'-methylbiphenyl | 33.4 | nih.gov |
Conformational Isomerism and Rotational Barriers in Biphenyl Systems
Due to rotation around the central carbon-carbon single bond, biphenyl systems exhibit conformational isomerism. The molecule is most stable in a twisted conformation and must pass through two higher-energy transition states to rotate a full 360°. One transition state is the planar conformation (0° dihedral angle), where steric hindrance between ortho-hydrogens is maximized. The other is a perpendicular conformation (90° dihedral angle).
The energy required to move from the stable twisted conformation to the planar transition state is known as the rotational barrier. For unsubstituted biphenyl, this barrier is quite low, approximately 6.0 kJ/mol (about 1.4 kcal/mol) for the planar transition state and 6.5 kJ/mol for the perpendicular one, allowing for rapid interconversion between conformational isomers at room temperature. chemistnotes.cominflibnet.ac.in
The magnitude of this rotational barrier is highly sensitive to the nature of the substituents, especially those at the ortho positions. Bulky ortho substituents dramatically increase steric repulsion in the planar state, thereby increasing the energy barrier to rotation. inflibnet.ac.inresearchgate.net
Table 2: Rotational Barriers in Biphenyl Systems
| Compound | Rotational Barrier (kcal/mol) | Note | Reference |
|---|---|---|---|
| Biphenyl | ~1.4-1.6 | Barrier to planarity | comporgchem.com |
| 2,2'-Dimethylbiphenyl | 17.4 | Barrier to rotation is significantly increased by ortho-methyl groups. | inflibnet.ac.in |
| 2,2'-Diiodobiphenyl | >24.3 | High barrier due to bulky ortho-iodo groups. | wikipedia.org |
Stereoelectronic Effects of Iodine and Methyl Substituents on Molecular Conformation
The conformation of 3-Iodo-4'-methyl-biphenyl is influenced by the stereoelectronic effects of its substituents, which encompass both steric and electronic contributions.
The 4'-methyl group is located at a para position, meaning its steric influence on the inter-ring dihedral angle is minimal. Electronically, the methyl group is weakly electron-donating through hyperconjugation and inductive effects. Generally, electron-donating groups can have a small effect on the dihedral angle, with some studies suggesting they may slightly decrease the twist angle compared to unsubstituted biphenyl.
The 3-iodo substituent is at a meta position. While iodine is a large atom, its placement at a meta position means it does not cause the severe steric clashing that an ortho-substituent would. scispace.com Electronically, iodine is an electron-withdrawing group via the inductive effect due to its electronegativity, but it can also be a weak π-donor due to its lone pairs. The primary influence of a meta-substituent on the rotational barrier is generally less pronounced than that of an ortho-substituent. However, the polarizability of the C-I bond can influence intermolecular interactions in the solid state, such as halogen bonding, which can affect crystal packing and the observed dihedral angle. Stereoelectronic effects can be significant, where the orientation of a polar group (like C-I) can influence the electronic properties and stability of different conformers. wikipedia.orgnih.gov
In This compound , the combined stereoelectronic effects are subtle. The conformation will be a twisted structure similar to biphenyl, with a dihedral angle likely in the range of 30-45°. The rotational barrier would be expected to be slightly higher than that of unsubstituted biphenyl due to the modest steric bulk of the meta-iodo group, but not high enough to induce atropisomerism.
Q & A
Q. What are the common synthetic routes for preparing 3-Iodo-4'-methyl-biphenyl, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: Pd-catalyzed cross-electrophile coupling is a key method for synthesizing iodinated biphenyl derivatives. For this compound, coupling iodobenzene derivatives with methyl-substituted aryl halides under optimized conditions (e.g., using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF as a solvent at 80–100°C) can yield the target compound. Reaction optimization should focus on catalyst loading (1–5 mol%), stoichiometric ratios of coupling partners (1:1.2), and inert atmosphere maintenance to suppress side reactions .
Q. How can X-ray crystallography using SHELX software determine the crystal structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction data refinement via SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography. Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Structure solution using direct methods (SHELXS) for phase determination.
- Refinement of atomic coordinates, displacement parameters, and occupancy factors with SHELXL.
Mercury software can visualize intermolecular interactions (e.g., C–I···π contacts) and validate packing patterns .
Q. What safety precautions are necessary when handling iodinated aromatic compounds like this compound?
- Methodological Answer:
- Storage: Keep in airtight containers at room temperature, away from light and moisture to prevent decomposition .
- Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact due to potential toxicity .
- Waste Disposal: Treat as halogenated waste, following institutional guidelines for heavy metal disposal .
Advanced Research Questions
Q. How do steric and electronic effects of the iodo and methyl substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: The electron-withdrawing iodine atom at the 3-position deactivates the aryl ring, directing electrophilic substitutions to the para position. Conversely, the methyl group at 4' is electron-donating, enhancing ortho/para reactivity in the biphenyl system. Steric hindrance from the methyl group may slow coupling reactions; thus, bulky ligands (e.g., XPhos) or elevated temperatures (120°C) can improve efficiency. DFT calculations (e.g., B3LYP/6-31G*) can model these effects and predict regioselectivity .
Q. What analytical techniques are most effective for resolving contradictions in NMR data when characterizing iodinated biphenyl derivatives?
- Methodological Answer:
- 1H-13C HSQC/HMBC: Resolves overlapping signals by correlating proton and carbon shifts, especially useful for distinguishing methyl and iodine-proximal protons.
- NOESY/ROESY: Identifies spatial proximity between substituents (e.g., methyl and iodine groups) to confirm regiochemistry.
- High-resolution MS: Validates molecular formula when isotopic patterns (e.g., iodine’s M+2 peak) complicate interpretation .
Q. In computational studies, which quantum mechanical methods are recommended for modeling the electronic properties of this compound?
- Methodological Answer:
- DFT Methods: B3LYP/def2-TZVP with relativistic pseudopotentials for iodine accurately predicts geometry and frontier molecular orbitals (HOMO/LUMO).
- Solvent Effects: Include implicit solvation models (e.g., PCM for DCM) to simulate experimental conditions.
- Comparison with Experiment: Validate computed bond lengths/angles against X-ray data (SHELXL-refined structures) and UV-Vis spectra .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental UV-Vis absorption spectra of this compound?
- Methodological Answer:
- Check Basis Sets: Ensure computational methods include diffuse functions (e.g., 6-311++G**) for excited-state accuracy.
- Solvent Corrections: Apply explicit solvent models (e.g., COSMO) if implicit models fail to match experimental λmax.
- Experimental Replication: Re-measure spectra under controlled conditions (e.g., degassed solvent) to rule out oxygen quenching .
Experimental Design Considerations
Q. What strategies mitigate iodine loss during Suzuki-Miyaura couplings of this compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
